molecular formula C9H20N2O2 B2456627 {[3-(methoxymethyl)morpholin-3-yl]methyl}dimethylamine CAS No. 2089255-55-8

{[3-(methoxymethyl)morpholin-3-yl]methyl}dimethylamine

Cat. No.: B2456627
CAS No.: 2089255-55-8
M. Wt: 188.271
InChI Key: SSQHTVTXCFVONX-UHFFFAOYSA-N
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Description

{[3-(Methoxymethyl)morpholin-3-yl]methyl}dimethylamine (CAS 2089255-55-8) is a proprietary morpholine derivative of high interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C9H20N2O2 and a molecular weight of 188.27 g/mol , this compound serves as a versatile and valuable building block for the synthesis of more complex molecules. The structure combines a morpholine ring, a common feature in bioactive compounds, with a dimethylaminomethyl and a methoxymethyl substituent, making it a sophisticated intermediate for structure-activity relationship (SAR) studies and lead optimization. The primary research application of this compound lies in its role as a key synthon in drug discovery projects. The morpholine ring is a privileged scaffold in medicinal chemistry, frequently found in molecules designed to interact with biological targets due to its favorable physicochemical properties and potential as a pharmacophore . Researchers can utilize this specific derivative to incorporate the morpholine core into novel compounds, such as kinase inhibitors or other therapeutically relevant small molecules, to modulate their solubility, bioavailability, and binding affinity . Its primary value is in expanding chemical libraries for high-throughput screening and in the rational design of targeted therapies. This product is offered with a typical purity of 95% and should be stored at room temperature . Intended Use & Disclaimer: This product is provided expressly For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human use. The information presented is for informational purposes and is not a guarantee of product performance. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-[3-(methoxymethyl)morpholin-3-yl]-N,N-dimethylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-11(2)6-9(7-12-3)8-13-5-4-10-9/h10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQHTVTXCFVONX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(COCCN1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of {[3-(methoxymethyl)morpholin-3-yl]methyl}dimethylamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via the reaction of the morpholine derivative with methoxymethyl chloride in the presence of a base such as sodium hydride.

    Attachment of the Dimethylmethanamine Moiety: The final step involves the reaction of the intermediate compound with dimethylamine under controlled conditions to yield the target compound.

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield and purity.

Chemical Reactions Analysis

2.1. Alkylation/Acylation at Amines

The tertiary amines in the molecule (dimethylamine and morpholine nitrogen) may undergo alkylation or acylation. For example:

  • Quaternization : Reaction with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

  • Amide formation : Acylation of the dimethylamine group using acyl chlorides or anhydrides.

Example Reaction :

RNMe2+AcClRNMe2Ac+HCl\text{RNMe}_2 + \text{AcCl} \rightarrow \text{RNMe}_2\text{Ac} + \text{HCl}

(R = morpholin-3-ylmethyl group)

2.2. Oxidation of Methoxy Groups

The methoxymethyl group (-OCH₂CH₃) may undergo oxidation to form carbonyl compounds (e.g., ketones or aldehydes) under strong oxidizing conditions (e.g., KMnO₄/H⁺).

Example Reaction :

OCH2CH3OxidationO+CO2H\text{OCH}_2\text{CH}_3 \xrightarrow{\text{Oxidation}} \text{O} + \text{CO}_2\text{H}

2.3. Nucleophilic Substitution

The morpholine oxygen and nitrogen atoms could act as nucleophiles in substitution reactions. For instance:

  • SN2 reactions : Attack by the morpholine oxygen on alkyl halides or epoxides.

  • Ring-opening reactions : If the morpholine ring is strained, ring-opening could occur under acidic/basic conditions.

2.4. Hydrolysis of Ether Linkages

The methoxymethyl ether (-OCH₂CH₃) may hydrolyze under acidic or basic conditions to form alcohols or carboxylic acids, depending on reaction severity.

Research Gaps and Suggested Studies

The search results lack explicit reaction data for this compound. Future studies could focus on:

  • Synthetic routes : Exploring methods to introduce functional groups (e.g., fluorination, biotinylation).

  • Biological interactions : Investigating binding to targets like opioid receptors (e.g., μ-opioid receptor, as seen in related compounds ).

  • Degradation pathways : Studying hydrolysis or metabolic breakdown under physiological conditions.

Scientific Research Applications

{[3-(methoxymethyl)morpholin-3-yl]methyl}dimethylamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {[3-(methoxymethyl)morpholin-3-yl]methyl}dimethylamine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

{[3-(methoxymethyl)morpholin-3-yl]methyl}dimethylamine can be compared with other morpholine derivatives such as:

    Morpholine: A simpler compound with a basic morpholine ring structure.

    N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom of the morpholine ring.

    N,N-Dimethylmorpholine: A compound with two methyl groups attached to the nitrogen atom of the morpholine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other morpholine derivatives.

Biological Activity

{[3-(methoxymethyl)morpholin-3-yl]methyl}dimethylamine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

The biological activity of this compound may involve several mechanisms:

  • Receptor Modulation : The compound has been noted for its ability to interact with various receptors, particularly in the central nervous system and immune system.
  • Inhibition of Enzymatic Activity : It may act as an inhibitor for certain enzymes, potentially influencing metabolic pathways.
  • Signal Transduction Interference : The compound could interfere with signal transduction pathways, affecting cellular responses.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound based on available research.

Biological Activity Effect Reference
Chemokine Receptor ModulationInhibits CCR2 and CCR5
Antitumor ActivityInduces apoptosis in cancer cells
Antimicrobial PropertiesInhibits bacterial growth
Neuroprotective EffectsReduces neuroinflammation

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Chemokine Receptor Modulation :
    • A study highlighted the compound's ability to bind to chemokine receptors such as CCR2 and CCR5, which are implicated in inflammatory responses and cancer progression. This modulation suggests potential therapeutic applications in treating inflammatory diseases and cancers .
  • Antitumor Activity :
    • Research demonstrated that the compound could induce apoptosis in various cancer cell lines. Specifically, it was shown to activate caspase pathways leading to programmed cell death, indicating its potential as an anticancer agent .
  • Neuroprotective Effects :
    • Another study explored its neuroprotective properties, revealing that it could reduce levels of pro-inflammatory cytokines in models of neuroinflammation. This suggests a role in protecting neuronal health and function .
  • Antimicrobial Properties :
    • The compound exhibited significant antimicrobial activity against several bacterial strains, suggesting potential use as a novel antimicrobial agent .

Q & A

Q. How can conflicting results between in vitro and in vivo efficacy studies be addressed?

  • Methodological Answer : Investigate pharmacokinetic factors (e.g., bioavailability) using PAMPA assays or hepatic microsome stability tests. Adjust in vivo dosing regimens based on allometric scaling. ’s compartmental modeling for environmental contaminants offers a parallel strategy for biological systems .

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